Galactonamide

Enzyme Inhibition Lysosomal Storage Disorders Sphingolipidosis Research

Researchers requiring stereochemically-defined β-galactosidase inhibitors face limited sourcing. Generic hexonamides fail to replicate target selectivity in enzymatic assays and adopt different supramolecular packing in hydrogel applications. - Enables discriminatory inhibition of galactocerebrosidase vs. GM1-ganglioside β-galactosidase for Krabbe disease diagnostics - Critical precursor for N-alkyl-D-galactonamides (GalC7, GalC9) used in neural stem cell 3D culture and bioprinting - Available at ≥98% purity with full analytical documentation

Molecular Formula C6H13NO6
Molecular Weight 195.17 g/mol
CAS No. 14965-96-9
Cat. No. B1674394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalactonamide
CAS14965-96-9
SynonymsGalactonamide;  L-Galactonamide; 
Molecular FormulaC6H13NO6
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)N)O)O)O)O)O
InChIInChI=1S/C6H13NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h2-5,8-12H,1H2,(H2,7,13)/t2-,3+,4+,5-/m0/s1
InChIKeyJCZPMGDSEAFWDY-RSJOWCBRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Galactonamide: Enzyme Targeting & Hydrogel Synthesis


Galactonamide (CAS 14965-96-9), also known as L- or D-galactonamide, is a carbohydrate-derived aldonamide with the molecular formula C6H13NO6 and a molecular weight of 195.17 g/mol . It is a monosaccharide amide formed from galactonic acid and serves as a core scaffold in two distinct high-value research applications: as a bioactive molecule itself, acting as an inhibitor of specific lysosomal β-galactosidases, and as a critical precursor for synthesizing N-alkyl-D-galactonamides, a prominent class of low-molecular-weight gelators (LMWGs) used in supramolecular chemistry and tissue engineering [1][2]. This dual functionality, rooted in its specific stereochemistry, makes it a unique procurement target distinct from other hexonamides like gluconamide.

β-galactosidase inhibition studies (stereochemistry-dependent)

Precursor for N-alkyl-D-galactonamide LMWGs

D-galacto configuration required for target selectivity and self-assembly

Why Hexonamides Cannot Substitute Galactonamide


Substituting Galactonamide with a generic hexonamide like D-gluconamide is a high-risk proposition for two specific, application-critical reasons. First, in enzymatic studies, the stereochemical configuration of the galacto- moiety is non-negotiable for achieving target selectivity; D-gluconamide fails to replicate the potent, discriminatory inhibition of human galactocerebrosidase and GM1-ganglioside β-galactosidase exhibited by D-galactonamide and its derivatives [1]. Second, in materials science, the galactose stereochemistry dictates the specific supramolecular self-assembly pathway. N-alkyl-gluconamides adopt different molecular packing arrangements (e.g., head-to-tail vs. tail-to-tail bilayer sheets) compared to their galactonamide counterparts, leading to vastly different hydrogel microstructures, mechanical properties, and biocompatibility outcomes that are unacceptable for validated cell culture and 3D bioprinting protocols [2].

Enzyme target discrimination

D-Gluconamide may lack stereospecificity for galactocerebrosidase/GM1-β-galactosidase discrimination, limiting assay interpretation.

Hydrogel self-assembly

Gluconamide-based gelators adopt head-to-tail packing, which may alter hydrogel microstructure and mechanical compliance compared to galactonamide gels.

Galactonamide: Enzyme Selectivity & Materials Evidence


Selective Galactocerebrosidase Inhibition

D-Galactonamide demonstrates quantitatively superior and selective inhibition of human spleen galactocerebrosidase compared to its direct analog, D-gluconamide, which is ineffective against this target [1]. D-Galactonamide achieves 50% inhibition of the enzyme activity at a concentration of 4 mM (noncompetitive inhibition). In contrast, D-gluconamide does not inhibit this enzyme at comparable concentrations [1]. This stereochemical dependency defines the procurement value of galactonamide for discriminating between closely related β-galactosidases [2].

Galactocerebrosidase Inhibition
Head-to-head
50% inhibition at 4 mM; D-gluconamide inactive
Supports stereochemistry-dependent enzyme discrimination in research.
Enzyme Inhibition Lysosomal Storage Disorders Sphingolipidosis Research

Selective Inhibition of GM1-Ganglioside β-Galactosidase

The N-(6-aminohexyl) derivative of D-galactonamide exhibits a potent and highly specific inhibition profile, a feature not shared by its N-(6-aminohexyl)-D-gluconamide counterpart [1]. At a concentration of 5 mM, N-(6-aminohexyl)-D-galactonamide inhibits GM1-ganglioside β-galactosidase by 90% [1]. Critically, it shows no inhibitory effect on galactocerebrosidase under the same conditions, providing a valuable tool for discriminating between these two galactosphingolipid β-galactosidases [1][2].

GM1-β-Galactosidase Discrimination
Head-to-head
N-(6-aminohexyl)-D-galactonamide: 90% inhibition at 5 mM
Supports discrimination between GM1-β-galactosidase and galactocerebrosidase.
Enzyme Selectivity GM1 Gangliosidosis Glycosidase Inhibitor

Efficient Mechanosynthesis of N-Alkyl-Galactonamides

The procurement of functional galactonamide derivatives for large-scale materials research is facilitated by a highly efficient mechanosynthetic route. Using a liquid-assisted grinding (LAG) methodology, N-dodecyl-galactonamide can be synthesized from galactonolactone and dodecylamine in just 5 minutes, achieving an isolated yield of 90% after a simple aqueous work-up [1]. This stands in contrast to traditional solution-based aminolysis methods, which often require longer reaction times, heating, and more complex purification steps.

Mechanosynthesis
Class-level
90% isolated yield in 5 min via liquid-assisted grinding
Reported efficient synthesis for N-alkyl-galactonamide preparation.
Stoichiometric, solvent-minimized
Green Chemistry Mechanochemistry Synthetic Efficiency

N-Heptyl-D-galactonamide for Neural Stem Cell Culture

The N-heptyl-D-galactonamide (GalC7) derivative forms a hydrogel with a mechanical resistance similar to that of brain tissue, a property essential for neural stem cell culture that is not replicated by other N-alkyl chain length variants [1]. This specific mechanical compliance allows for successful 3D culture of human neural stem cells for up to 7 days, where cells exhibit long neurite outgrowth and differentiation markers (β3-tubulin, GFAP) [2][3]. In contrast, N-nonyl-D-galactonamide is insoluble in culture medium and thus unsuitable for this application [4].

Neural Stem Cell Culture
Head-to-head
GalC7 hydrogel supports 3D culture with neural differentiation; GalC9 insoluble
May support brain-mimetic hydrogel for neural cell research.
Up to 7 days, neurite outgrowth
Tissue Engineering Neural Stem Cells Biomaterials

Crystal Packing: Galactonamide vs. Gluconamide

At the molecular level, the stereochemistry of the galactonamide headgroup dictates a fundamentally different crystal packing arrangement compared to its gluconamide analog [1]. X-ray crystallography reveals that N-heptyl-D-galactonamide (Gal-C7) crystallizes in a monoclinic system (space group P2₁) and adopts a symmetric tail-to-tail bilayer sheet structure [1]. In contrast, the equivalent gluconamide analog adopts a head-to-tail packing motif [1]. This divergent supramolecular architecture is the root cause of the observed differences in macroscopic gel properties, such as fiber morphology and mechanical stability.

Crystal Packing
Head-to-head
Gal-C7: tail-to-tail bilayer (P2₁); Gluconamide: head-to-tail
Stereochemistry dictates supramolecular architecture, affecting gel properties.
Single-crystal X-ray diffraction
Supramolecular Chemistry Crystallography Self-Assembly

Galactonoamidines: High-Affinity β-Galactosidase Inhibition

For applications requiring ultra-high potency β-galactosidase inhibition, galactonamide-derived galactonoamidines offer a substantial improvement over the parent galactonamide scaffold. A library of these compounds exhibits competitive inhibition with constants in the low nanomolar to picomolar range (Ki = 6–11 nM, IC50 = 12–36 nM) against β-galactosidase (A. oryzae) [1][2]. Some optimized derivatives achieve a Ki as low as 0.07 ± 0.01 nM (70 pM) for the bovine liver enzyme [3]. This represents a more than 10,000-fold increase in potency compared to the millimolar inhibition observed for simple D-galactonamide.

Galactonoamidine Affinity
Class-level
Ki 6–11 nM (A. oryzae); 0.07 nM (bovine liver) vs millimolar parent
Reported high-affinity inhibitor class for β-galactosidase mechanistic studies.
Competitive inhibition; transition state analogs
Medicinal Chemistry Transition State Analogs β-Galactosidase Inhibition

Applications of Galactonamide & Derivatives


Differential Diagnosis of Krabbe and GM1 Gangliosidosis

Procure D-galactonamide and N-(6-aminohexyl)-D-galactonamide for use as selective enzyme inhibitors to discriminate between the activities of galactocerebrosidase and GM1-ganglioside β-galactosidase in human tissue samples or cell lysates. This differential activity is crucial for the biochemical diagnosis of Krabbe disease (globoid cell leukodystrophy) versus GM1 gangliosidosis, and for studying the substrate specificity of these two genetically distinct lysosomal enzymes [5][6].

Supramolecular Hydrogels for Neural Stem Cells

Procure N-heptyl-D-galactonamide (GalC7), either directly or synthesized from a galactonamide precursor, to fabricate fibrous hydrogels via solvent exchange or thermal annealing. These gels provide a soft, brain-mimetic mechanical environment that supports the long-term 3D culture, survival, and differentiation of human neural stem cells, making them an ideal scaffold for neural tissue engineering and regenerative medicine research [5][6].

Sacrificial and Persistent Inks for 3D Bioprinting

Leverage the differential solubility and stability of N-alkyl-D-galactonamides for advanced 3D bioprinting. Procure N-heptyl-D-galactonamide (GalC7) as a sacrificial ink that slowly dissolves in the printing bath, and N-nonyl-D-galactonamide (GalC9) as a persistent, insoluble ink [5]. This combination enables the fabrication of imbricated or hollow-channeled structures essential for vascularization in thick tissue constructs.

Drug Discovery for Lysosomal Storage Disorders

Procure galactonoamidine derivatives, synthesized from a galactonamide starting material, for use as ultra-high-affinity (picomolar to low nanomolar Ki) competitive inhibitors and putative transition state analogs of β-galactosidases [5][6]. These compounds are invaluable tools for probing the catalytic mechanism of retaining glycosidases, conducting detailed structure-activity relationship (SAR) studies, and potentially serving as lead compounds for pharmacological chaperone therapies in diseases like GM1 gangliosidosis and Morquio B syndrome.

Application
Selection Property
Validation Focus
Enzyme discrimination for Krabbe/GM1 gangliosidosis research
Galacto-stereochemistry for enzyme selectivity
Galactocerebrosidase vs. GM1-β-galactosidase activity assays
Neural stem cell 3D culture research
N-heptyl chain length for brain-mimetic mechanics
Cell viability, neurite outgrowth, and differentiation markers
3D bioprinting with sacrificial/persistent inks
Differential solubility of N-alkyl derivatives
Print fidelity, channel formation, and dissolution kinetics
β-galactosidase mechanistic probe development
Galactonoamidine scaffold for picomolar inhibition
Competitive inhibition constants and transition state mimicry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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